molecular formula C5H10NO4P B1209736 Diethoxyphosphoryl isocyanate CAS No. 20039-33-2

Diethoxyphosphoryl isocyanate

Cat. No.: B1209736
CAS No.: 20039-33-2
M. Wt: 179.11 g/mol
InChI Key: BSCBJDQIQBYMBT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Diethoxyphosphoryl isocyanate plays a significant role in biochemical reactions due to its highly reactive isocyanate group (–NCO). This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea linkages. This interaction can modify the structure and function of proteins, potentially inhibiting or altering enzyme activity . Additionally, this compound can form covalent bonds with nucleophilic sites on biomolecules, affecting their biochemical properties.

Cellular Effects

This compound has been shown to induce apoptosis, oxidative stress, and inflammation in cultured human neutrophils . It activates the mitochondrial-mediated pathway, leading to the production of reactive oxygen species and depletion of antioxidant defenses. This compound also elevates pro-inflammatory cytokine responses, impacting cell signaling pathways and gene expression. These effects highlight its potential to influence cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino groups in proteins, forming stable covalent bonds . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by modifying transcription factors or signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that isocyanates can degrade into diamines, which can be monitored using biomonitoring techniques . The stability of this compound in various conditions can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure can lead to sustained oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may induce mild oxidative stress and inflammation, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of isocyanates can cause respiratory and skin sensitization, highlighting the importance of dose-dependent effects in toxicological assessments.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to diamines through hydrolysis . These diamines can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. Enzymes such as glutathione reductase play a role in detoxifying reactive intermediates formed during the metabolism of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and binding affinities. The compound’s distribution can affect its overall bioavailability and impact on cellular functions.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential effects on cellular processes.

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Diethoxyphosphoryl isocyanate is similar to other isocyanate derivatives such as phenyl isocyanate and dichlorophosphoryl isocyanate. it is unique due to its diethoxyphosphoryl group, which imparts different reactivity and properties. Similar compounds include:

This compound stands out due to its specific applications in electrolyte additives and its unique reactivity profile .

Properties

IUPAC Name

1-[ethoxy(isocyanato)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO4P/c1-3-9-11(8,6-5-7)10-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCBJDQIQBYMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N=C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942039
Record name Diethyl phosphorisocyanatidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20039-33-2
Record name Phosphorisocyanatidic acid, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20039-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethoxyphosphoryl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl phosphorisocyanatidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethoxyphosphinyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethoxyphosphoryl isocyanate
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Diethoxyphosphoryl isocyanate
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Diethoxyphosphoryl isocyanate
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Diethoxyphosphoryl isocyanate
Reactant of Route 5
Diethoxyphosphoryl isocyanate
Reactant of Route 6
Diethoxyphosphoryl isocyanate

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